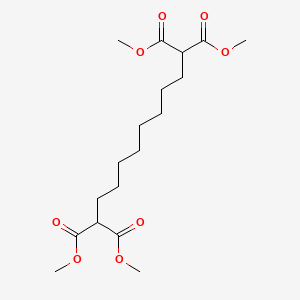
Tetramethyl decane-1,1,10,10-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl decane-1,1,10,10-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It consists of a decane backbone with four carboxylate groups attached at the first and tenth carbon atoms, each of which is esterified with a methyl group. This compound is notable for its symmetrical structure and the presence of multiple ester groups, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
Tetramethyl decane-1,1,10,10-tetracarboxylate can be synthesized through a multi-step process involving the esterification of decane-1,10-dicarboxylic acid. The typical synthetic route includes:
Esterification: Decane-1,10-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the dimethyl ester.
Oxidation: The dimethyl ester is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce additional carboxyl groups at the first and tenth carbon atoms.
Esterification: The resulting tetracarboxylic acid is esterified again with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tetramethyl decane-1,1,10,10-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Decane-1,1,10,10-tetracarboxylic acid.
Reduction: Tetramethyl decane-1,1,10,10-tetraol.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
科学研究应用
Tetramethyl decane-1,1,10,10-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tetramethyl decane-1,1,10,10-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can participate in further biochemical reactions. Additionally, the compound can act as a substrate for esterases and other enzymes, influencing metabolic pathways and cellular processes.
相似化合物的比较
Tetramethyl decane-1,1,10,10-tetracarboxylate can be compared with other similar compounds such as:
Tetramethyl decane-1,2,3,10-tetracarboxylate: This compound has carboxylate groups at different positions, leading to variations in reactivity and applications.
Tetramethyl 9AH-quinolizine-1,2,3,4-tetracarboxylate: This compound has a different core structure, resulting in distinct chemical properties and uses.
属性
分子式 |
C18H30O8 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
tetramethyl decane-1,1,10,10-tetracarboxylate |
InChI |
InChI=1S/C18H30O8/c1-23-15(19)13(16(20)24-2)11-9-7-5-6-8-10-12-14(17(21)25-3)18(22)26-4/h13-14H,5-12H2,1-4H3 |
InChI 键 |
GBFLOQKAWBCSPD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CCCCCCCCC(C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11967766.png)
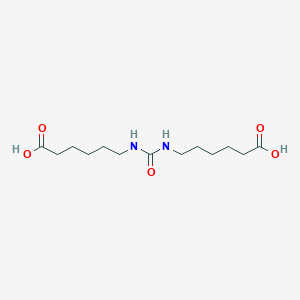
![(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11967783.png)
![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)

![N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967798.png)
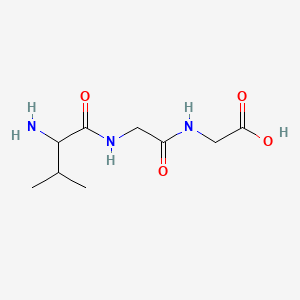
![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
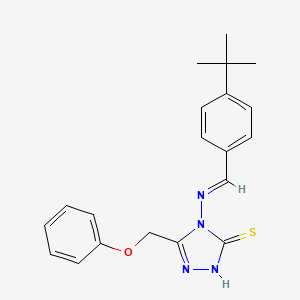
![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)

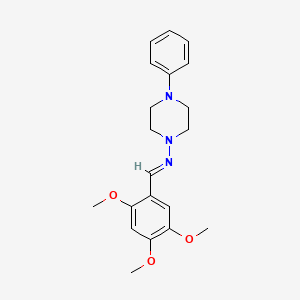
![11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11967831.png)
![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11967838.png)
